3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.: 1212074-43-5
Cat. No.: VC20911287
Molecular Formula: C15H15ClO3
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212074-43-5 |
|---|---|
| Molecular Formula | C15H15ClO3 |
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | 3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H15ClO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19) |
| Standard InChI Key | LTJBPGWPYSNBOQ-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Identifiers
The compound possesses distinctive chemical and physical properties that define its behavior in various chemical and biological environments. The following table summarizes the key identifiers and properties of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid:
| Property | Description |
|---|---|
| Chemical Names | DIENDO-3-(4-CHLORO-BENZOYL)-BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID; Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-(4-chlorobenzoyl)-, (1R,2R,3S,4S)-rel- |
| CAS Number | 1212074-43-5 |
| Molecular Formula | C15H15ClO3 |
| Molecular Weight | 278.73 g/mol |
| CBNumber | CB2265489 |
| MDL Number | MFCD07783747 |
| State | Solid |
| Purity (Commercial) | Not less than 98% |
| Storage Conditions | Dry, sealed place |
The compound's structure includes a bicyclo[2.2.1]heptane core with substituents at positions 2 and 3. The stereochemical configuration (1R,2R,3S,4S)-rel- indicates the relative spatial arrangement of atoms within the molecule, contributing to its specific conformational properties.
Structural Features
The bicyclo[2.2.1]heptane skeleton (norbornane) provides exceptional rigidity to the molecule compared to traditional cyclic or acyclic structures. This rigid framework restricts conformational flexibility, resulting in predictable spatial orientations of functional groups. The 4-chlorobenzoyl group at position 3 introduces an electron-withdrawing influence and potential for halogen interactions, while the carboxylic acid at position 2 provides hydrogen bonding capabilities and opportunities for derivatization.
The diendo configuration means both substituents are oriented on the same face of the bicyclic structure, creating a distinct three-dimensional arrangement that may confer specific binding properties when interacting with biological targets. This stereochemical feature distinguishes it from similar compounds with different spatial arrangements of substituents.
Applications and Biological Activity
Research Applications
As a complex organic compound with a rigid structure and multiple functional groups, 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several potential research applications:
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Building Block for Organic Synthesis: The compound can serve as an advanced intermediate in the synthesis of more complex molecules, particularly those requiring controlled stereochemistry.
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Medicinal Chemistry Research: The rigid bicyclic framework makes it valuable for structure-activity relationship studies, where conformational restrictions can provide insights into biological binding requirements.
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Material Science Applications: Bicyclic carboxylic acids can be incorporated into polymeric materials to impart specific properties such as thermal stability or mechanical strength.
Related Compounds
Structural Analogs
Several compounds structurally related to 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid appear in the chemical literature, including:
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(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid: This analog features a methyl group on the benzoyl moiety instead of a chlorine atom, potentially altering its electronic properties and lipophilicity. The stereochemistry also differs, resulting in a different three-dimensional arrangement.
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2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: A nitrogen-containing bicyclic analog that represents a constrained proline derivative with applications in peptide chemistry and medicinal chemistry research.
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3-((4-chlorophenyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid: This related compound contains a carbamoyl linkage rather than a carbonyl connection between the bicyclic core and the 4-chlorophenyl group.
Comparison with Bicyclic Carboxylic Acids
Bicyclo[2.2.1]heptane-2-carboxylic acid serves as the parent structure for many derivatives, including 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid. The unsubstituted bicyclic carboxylic acid exhibits different physical and chemical properties:
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